molecular formula C21H21F2NO B14196592 3-{[Bis(4-fluorophenyl)methoxy]methyl}-8-azabicyclo[3.2.1]oct-2-ene CAS No. 915098-15-6

3-{[Bis(4-fluorophenyl)methoxy]methyl}-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B14196592
CAS No.: 915098-15-6
M. Wt: 341.4 g/mol
InChI Key: XGDMMVWQUPHOOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[Bis(4-fluorophenyl)methoxy]methyl}-8-azabicyclo[321]oct-2-ene is a complex organic compound with the molecular formula C21H21F2NO It features a bicyclic structure with a methoxy group substituted by bis(4-fluorophenyl)methyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[Bis(4-fluorophenyl)methoxy]methyl}-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react under controlled conditions to form the bicyclic structure.

    Introduction of the methoxy group: The methoxy group can be introduced via a nucleophilic substitution reaction, where a suitable methoxy precursor reacts with the bicyclic core.

    Attachment of the bis(4-fluorophenyl)methyl group: This step involves the reaction of the intermediate with bis(4-fluorophenyl)methyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-{[Bis(4-fluorophenyl)methoxy]methyl}-8-azabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[Bis(4-fluorophenyl)methoxy]methyl}-8-azabicyclo[3.2.1]oct-2-ene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{[Bis(4-fluorophenyl)methoxy]methyl}-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[Bis(4-chlorophenyl)methoxy]methyl}-8-azabicyclo[3.2.1]oct-2-ene
  • 3-{[Bis(4-bromophenyl)methoxy]methyl}-8-azabicyclo[3.2.1]oct-2-ene
  • 3-{[Bis(4-methylphenyl)methoxy]methyl}-8-azabicyclo[3.2.1]oct-2-ene

Uniqueness

The presence of fluorine atoms in 3-{[Bis(4-fluorophenyl)methoxy]methyl}-8-azabicyclo[3.2.1]oct-2-ene imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it particularly valuable in applications requiring these specific characteristics.

Properties

CAS No.

915098-15-6

Molecular Formula

C21H21F2NO

Molecular Weight

341.4 g/mol

IUPAC Name

3-[bis(4-fluorophenyl)methoxymethyl]-8-azabicyclo[3.2.1]oct-2-ene

InChI

InChI=1S/C21H21F2NO/c22-17-5-1-15(2-6-17)21(16-3-7-18(23)8-4-16)25-13-14-11-19-9-10-20(12-14)24-19/h1-8,11,19-21,24H,9-10,12-13H2

InChI Key

XGDMMVWQUPHOOH-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=C(CC1N2)COC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.